molecular formula C22H27N5O5 B12719831 1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate CAS No. 84041-76-9

1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate

Cat. No.: B12719831
CAS No.: 84041-76-9
M. Wt: 441.5 g/mol
InChI Key: HTPAHTKFHIIJTA-UHFFFAOYSA-N
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Description

1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Introduction of the Azo Group: The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyridinone core.

    Acetylation: The final step involves the acetylation of the compound to form the monoacetate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives or other oxidized products.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: May serve as a probe or marker in biological assays due to its azo group.

    Industry: Used in the production of dyes and pigments due to its vivid color properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate would depend on its specific application. For example:

    In Biological Systems: The compound may interact with specific enzymes or receptors, leading to changes in cellular processes.

    In Chemical Reactions: The azo group can participate in electron transfer reactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Azo Dyes: Compounds with similar azo groups used in dyeing textiles.

    Pyridinone Derivatives: Compounds with similar pyridinone cores used in various chemical and pharmaceutical applications.

Uniqueness

1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate is unique due to its specific combination of functional groups, which may confer unique properties such as specific reactivity, color, and biological activity.

Properties

CAS No.

84041-76-9

Molecular Formula

C22H27N5O5

Molecular Weight

441.5 g/mol

IUPAC Name

[1-ethyl-4-methyl-5-[(2-nitrophenyl)diazenyl]-6-oxo-3-(piperidin-1-ylmethyl)pyridin-2-yl] acetate

InChI

InChI=1S/C22H27N5O5/c1-4-26-21(29)20(24-23-18-10-6-7-11-19(18)27(30)31)15(2)17(22(26)32-16(3)28)14-25-12-8-5-9-13-25/h6-7,10-11H,4-5,8-9,12-14H2,1-3H3

InChI Key

HTPAHTKFHIIJTA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C(C1=O)N=NC2=CC=CC=C2[N+](=O)[O-])C)CN3CCCCC3)OC(=O)C

Origin of Product

United States

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